molecular formula C16H23BClNO2 B2390679 3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic acid, pinacol ester CAS No. 2096334-08-4

3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic acid, pinacol ester

Cat. No.: B2390679
CAS No.: 2096334-08-4
M. Wt: 307.63
InChI Key: XWHDJXWDRBDIMN-UHFFFAOYSA-N
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Description

3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic acid, pinacol ester is a boronic ester compound with the molecular formula C16H23BClNO2 This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic acid, pinacol ester typically involves the following steps:

    Formation of the Boronic Acid: The initial step involves the formation of the boronic acid derivative. This can be achieved through the hydroboration of an appropriate precursor, such as an alkyne or alkene, using a borane reagent.

    Pinacol Ester Formation: The boronic acid is then reacted with pinacol (2,3-dimethyl-2,3-butanediol) to form the pinacol ester. This reaction is typically carried out under mild conditions, often in the presence of a dehydrating agent to facilitate ester formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic acid, pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.

    Acids/Bases: Used for hydrolysis and protodeboronation reactions.

Major Products

    Coupling Products: New carbon-carbon bonded products from Suzuki–Miyaura coupling.

    Boronic Acids: From hydrolysis of the pinacol ester.

    Hydrocarbons: From protodeboronation reactions.

Scientific Research Applications

3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic acid, pinacol ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid, Pinacol Ester: Similar in structure but lacks the chloro and cyclopropylaminomethyl groups.

    2-(N-Methylaminomethyl)phenylboronic Acid, Pinacol Ester: Similar but with a methyl group instead of a cyclopropyl group.

Uniqueness

3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic acid, pinacol ester is unique due to the presence of the chloro and cyclopropylaminomethyl groups, which can influence its reactivity and the types of reactions it can undergo. These functional groups can also impact the compound’s stability and solubility, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BClNO2/c1-15(2)16(3,4)21-17(20-15)13-6-5-7-14(18)12(13)10-19-11-8-9-11/h5-7,11,19H,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHDJXWDRBDIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CNC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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